![molecular formula C7H8N4 B1661742 Imidazo[1,2-A]pyrimidin-6-ylmethanamine CAS No. 944903-09-7](/img/structure/B1661742.png)
Imidazo[1,2-A]pyrimidin-6-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazo[1,2-A]pyrimidin-6-ylmethanamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Imidazo[1,2-A]pyrimidin-6-ylmethanamine derivatives have been studied for their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer. For instance, a study demonstrated that certain derivatives exhibited potent PI3Kα inhibitory activity, leading to reduced proliferation of cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications to the compound could enhance its efficacy against various cancer cell lines .
Case Studies
Recent research synthesized a series of imidazo[1,2-A]pyrimidine derivatives that showed promising results against tumor growth in vitro and in vivo models. These compounds were designed based on the pharmacophore model derived from known PI3K inhibitors, showcasing their potential as novel anticancer agents .
Anti-inflammatory Applications
Biological Activity
this compound derivatives have also been investigated for their anti-inflammatory properties. Studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Research Findings
In vivo experiments using carrageenan-induced paw edema models demonstrated that imidazo[1,2-A]pyrimidine derivatives significantly reduced inflammation compared to control groups. The SAR studies indicated that specific substitutions on the imidazo ring could enhance anti-inflammatory activity .
Antimicrobial Applications
Antibacterial Activity
The antibacterial potential of this compound has been explored through various studies. A series of synthesized derivatives were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of antimicrobial activity. Some compounds demonstrated potency against Mycobacterium species as well .
Evaluation Methods
Antimicrobial activity was assessed using agar well diffusion methods and minimum inhibitory concentration (MIC) tests. Results indicated that certain derivatives had MIC values lower than those of standard antibiotics such as streptomycin, highlighting their potential as new antibacterial agents .
Summary of Applications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-a]pyrimidin-6-ylmethanamine, and what characterization techniques validate its structural integrity?
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) . Key steps include cyclization under reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are critical for confirming molecular structure. For instance, NMR can distinguish between regioisomers by analyzing proton shifts in the imidazo-pyrimidine core .
Q. How can researchers optimize reaction yields during the synthesis of imidazo[1,2-a]pyrimidine derivatives?
Yield optimization requires systematic screening of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance cyclization efficiency.
- Catalyst loading : Acidic catalysts (e.g., p-TsOH) at 10-15 mol% improve reaction kinetics.
- Temperature control : Reflux conditions (80–120°C) balance reaction speed and byproduct formation.
Statistical tools like factorial design (e.g., 2³ factorial experiments) help identify dominant variables (e.g., solvent, temperature, catalyst) and interactions affecting yield .
Q. What biological screening assays are recommended for preliminary evaluation of imidazo[1,2-a]pyrimidine derivatives?
Initial pharmacological profiling should include:
- In vitro cytotoxicity assays (e.g., MTT/PrestoBlue against cancer cell lines like MCF-7 or HepG2) .
- Enzyme inhibition studies (e.g., kinase or protease targets via fluorometric/colorimetric readouts).
- Antimicrobial testing (e.g., MIC determination against Gram-positive/negative bacteria) .
Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., comparing cancerous vs. normal cells) are essential for prioritizing lead compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyrimidine analogs?
SAR analysis requires systematic substitution at key positions (e.g., C-6 methanamine group, pyrimidine ring substituents). For example:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrimidine ring may enhance kinase inhibition but reduce solubility .
- Steric effects : Bulky substituents at the imidazo nitrogen can alter binding pocket interactions .
Comparative molecular field analysis (CoMFA) and docking simulations (e.g., AutoDock Vina) help rationalize conflicting bioactivity by modeling ligand-target interactions .
Q. What methodological strategies address poor pharmacokinetic properties (e.g., low oral bioavailability) in imidazo[1,2-a]pyrimidine-based candidates?
ADMET optimization involves:
- Lipophilicity adjustment : Introducing polar groups (e.g., -OH, -NH₂) to reduce logP values, improving aqueous solubility .
- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) guide structural modifications to mitigate rapid hepatic clearance .
- Prodrug design : Masking amine groups with acetyl or carbamate moieties enhances membrane permeability .
Q. How can process control and simulation tools improve scalability of imidazo[1,2-a]pyrimidine synthesis?
Scale-up challenges (e.g., exothermic reactions, impurity control) are addressed via:
- Continuous flow chemistry : Enhances heat/mass transfer and reduces batch variability .
- Process analytical technology (PAT) : Real-time monitoring (e.g., FTIR, Raman spectroscopy) ensures consistent intermediate quality .
- Computational fluid dynamics (CFD) : Models reactor conditions to optimize mixing and residence time .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate synergistic effects in multi-target imidazo[1,2-a]pyrimidine derivatives?
A hybrid factorial design (e.g., 2⁴–1 fractional factorial) can efficiently screen combinations of substituents, doses, and biological targets. For example:
- Variables : Substituent type (R₁, R₂), concentration, assay type (e.g., cytotoxicity vs. anti-inflammatory).
- Response surface methodology (RSM) : Identifies optimal conditions for multi-target efficacy .
Q. What statistical approaches validate reproducibility in imidazo[1,2-a]pyrimidine bioactivity studies?
- Intra- and inter-laboratory validation : Bland-Altman plots and Cohen’s kappa coefficient assess measurement agreement .
- Robustness testing : Introduce deliberate perturbations (e.g., ±5% catalyst loading) to evaluate method resilience .
Q. Conflict Resolution in Literature Findings
Q. How can researchers reconcile discrepancies in reported mechanisms of action for imidazo[1,2-a]pyrimidine derivatives?
- Target deconvolution : Use chemoproteomics (e.g., affinity-based protein profiling) to identify off-target interactions .
- Pathway analysis : RNA sequencing or phosphoproteomics maps downstream signaling effects, clarifying dominant mechanisms .
Properties
CAS No. |
944903-09-7 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 |
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H,3,8H2 |
InChI Key |
FJMLTMZYDHFBEY-UHFFFAOYSA-N |
SMILES |
C1=CN2C=C(C=NC2=N1)CN |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.